2-(3-Fluorodiazirin-3-yl)pyridine

Description

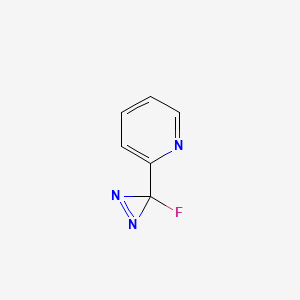

2-(3-Fluorodiazirin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a fluorinated diazirinyl group. The diazirine moiety consists of a three-membered ring containing two nitrogen atoms and one carbon atom, with a fluorine atom attached to the carbon. This structure confers unique photochemical reactivity, making the compound valuable in photoaffinity labeling for studying biomolecular interactions.

Properties

CAS No. |

141342-09-8 |

|---|---|

Molecular Formula |

C6H4FN3 |

Molecular Weight |

137.117 |

IUPAC Name |

2-(3-fluorodiazirin-3-yl)pyridine |

InChI |

InChI=1S/C6H4FN3/c7-6(9-10-6)5-3-1-2-4-8-5/h1-4H |

InChI Key |

WPMSLIFNBZPJIZ-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2(N=N2)F |

Synonyms |

Pyridine, 2-(3-fluoro-3H-diazirin-3-yl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorodiazirin-3-yl)pyridine typically involves the following steps:

Fluorination of Pyridine: The initial step involves the fluorination of pyridine to introduce the fluorine atom at the desired position.

Formation of Diazirine Ring: The next step involves the formation of the diazirine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorodiazirin-3-yl)pyridine undergoes various chemical reactions, including:

Photochemical Reactions: Upon exposure to light (typically around 350-365 nm), the diazirine ring can generate reactive carbene intermediates.

Thermal Reactions: Heating the compound can also lead to the formation of carbenes, which can insert into nearby C-H, O-H, or N-H bonds.

Common Reagents and Conditions:

Photochemical Activation: UV light sources are commonly used to activate the diazirine ring.

Thermal Activation: Heating the compound to temperatures around 110-130°C can induce carbene formation.

Major Products Formed: The primary products formed from these reactions are carbene insertion products, which can vary depending on the specific reaction conditions and substrates involved.

Scientific Research Applications

2-(3-Fluorodiazirin-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorodiazirin-3-yl)pyridine involves the generation of reactive carbene intermediates upon activation (photochemical or thermal). These carbenes can insert into various chemical bonds (C-H, O-H, N-H), leading to the formation of new covalent bonds. This reactivity makes the compound a powerful tool for studying molecular interactions and modifying complex biological and chemical systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Fluorodiazirin-3-yl)pyridine with structurally related pyridine derivatives from the provided evidence, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

*Calculated molecular weight based on substituent addition to pyridine (C₅H₅N: 79.10 g/mol + CFN₂: 58.01 g/mol).

Key Comparisons:

Substituent Complexity and Reactivity: The diazirinyl group in this compound enables photoreactive crosslinking, distinguishing it from non-photoactive analogs like 2-(chloromethyl)pyridine hydrochloride, which is primarily an alkylating agent . Fluorine position: Fluorine at the 2-position (as in the target compound) may influence electronic effects differently than 5-fluoro substitution in (E)-methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate, where the amino group enhances nucleophilicity .

Pyrrolidinyl and allyl groups () introduce steric bulk and flexibility, which may enhance binding to hydrophobic protein pockets compared to the compact diazirinyl group .

Hazards and Stability :

- 2-(Chloromethyl)pyridine hydrochloride is highly corrosive and toxic, requiring stringent safety protocols . In contrast, diazirinyl compounds like the target molecule may pose risks of photodecomposition but are generally stable in dark conditions.

Applications: Photoaffinity labeling: Unique to diazirinyl derivatives, this application is absent in fluorinated analogs like the silyl-protected oxime () or allyl-substituted pyridines (). Drug discovery: Fluoropyridines with amino or allyl groups (Evidences 4, 7) are more common as intermediates in bioactive molecule synthesis, whereas diazirinyl derivatives are niche tools for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.